![molecular formula C24H35N3O5S B2803058 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894004-91-2](/img/structure/B2803058.png)
2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a sulfonyl group, an indole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring provides a cyclic structure, the sulfonyl group is a good leaving group, the indole ring is aromatic, and the acetamide group contains a carbonyl and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the morpholine ring could contribute to its solubility in water, while the sulfonyl and acetamide groups could influence its reactivity .Scientific Research Applications
Anticancer Agents
The indole scaffold in this compound suggests potential anticancer activity. Researchers have explored its effects on tumor cell growth, apoptosis, and angiogenesis inhibition. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted .
Anti-inflammatory Properties
Given the presence of a sulfonyl group, this compound may exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways, cytokine production, and immune response modulation. Such studies could lead to novel anti-inflammatory drug candidates .
Neuroprotective Agents
Morpholine derivatives have been investigated for their neuroprotective properties. Considering the compound’s structural features, it might offer neuroprotection against oxidative stress, excitotoxicity, or neurodegenerative diseases. In vitro and in vivo studies are essential to validate this potential application .
Cardiovascular Applications
The indole moiety has implications for cardiovascular health. Researchers could explore its effects on blood pressure regulation, vasodilation, or platelet aggregation. Additionally, investigations into potential interactions with existing cardiovascular drugs would be valuable .
Chemical Biology and Enzyme Inhibition
The compound’s unique structure makes it an interesting candidate for enzyme inhibition studies. Researchers could assess its activity against specific enzymes (e.g., kinases, proteases) and evaluate its selectivity. High-throughput screening and computational modeling could guide further exploration .
Synthetic Methodology and Medicinal Chemistry
Finally, the synthesis of this compound involves intriguing steps, such as the use of amino alcohols and transition metal catalysis. Researchers could optimize its synthesis, explore analogs, and investigate structure-activity relationships. Such efforts contribute to the field of synthetic methodology and medicinal chemistry .
properties
IUPAC Name |
2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O5S/c1-16(2)27(17(3)4)23(28)14-25-13-22(20-9-7-8-10-21(20)25)33(30,31)15-24(29)26-11-18(5)32-19(6)12-26/h7-10,13,16-19H,11-12,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAYNUOAAZXTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide |
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